molecular formula C16H15F3N8 B6458804 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2549005-08-3

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6458804
CAS No.: 2549005-08-3
M. Wt: 376.34 g/mol
InChI Key: OVSAFOMREGDBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C16H15F3N8 and its molecular weight is 376.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.13717700 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N8/c17-16(18,19)12-8-13(21-10-20-12)25-4-6-26(7-5-25)14-9-15(23-11-22-14)27-3-1-2-24-27/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSAFOMREGDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17F3N6C_{16}H_{17}F_3N_6, with a molecular weight of approximately 396.34 g/mol. The structure features a pyrazole ring, a pyrimidine core, and a piperazine moiety, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit inhibitory activity against specific enzymes and receptors. For instance, a study on related pyrazol derivatives demonstrated their potential as phosphodiesterase (PDE) inhibitors, which play a crucial role in cellular signaling pathways . The inhibition of PDE3A and PDE3B was noted, suggesting that the compound may modulate cardiovascular functions by enhancing intracellular cAMP levels.

In Vitro Studies

In vitro assays have shown that derivatives of pyrazole and pyrimidine can exhibit significant biological effects. For example:

CompoundTarget EnzymeIC50 (μM)
This compoundPDE3A0.24 ± 0.06
Related CompoundPDE3B2.34 ± 0.13

These results indicate that the compound has a higher affinity for PDE3A compared to PDE3B, which may suggest selective therapeutic applications in cardiology .

Case Studies

  • Cardiotonic Activity : A study evaluated the cardiotonic effects of related pyrazole compounds in animal models. The results indicated that these compounds could enhance contractile and chronotropic effects, which are beneficial in treating heart failure .
  • Allosteric Modulation : Another investigation into pyrazole derivatives revealed their ability to act as positive allosteric modulators at the M4 muscarinic receptor. This modulation could lead to improved cholinergic signaling, presenting potential therapeutic avenues for neurodegenerative diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.